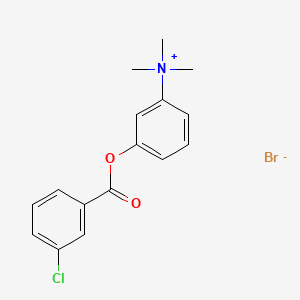
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide: is a chemical compound that features a benzoyl group substituted with a chlorine atom and an azanium bromide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide typically involves the reaction of 3-chlorobenzoic acid with phenol in the presence of a dehydrating agent to form 3-(3-chlorobenzoyl)oxyphenyl. This intermediate is then reacted with trimethylamine and bromine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: In medicine, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium chloride
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium iodide
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium fluoride
Comparison: Compared to its analogs, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may exhibit unique properties due to the presence of the bromide ion. This can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
64048-28-8 |
|---|---|
Formule moléculaire |
C16H17BrClNO2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-8-5-9-15(11-14)20-16(19)12-6-4-7-13(17)10-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RVPYACGFEOZHMA-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
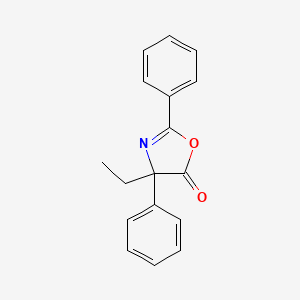

![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
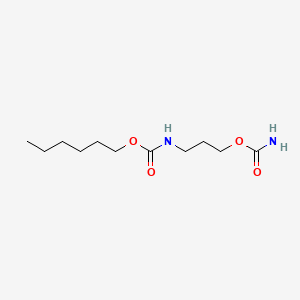
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
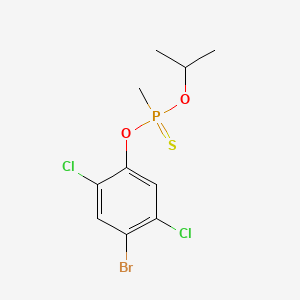
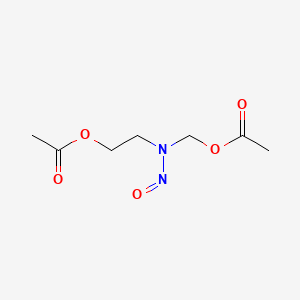
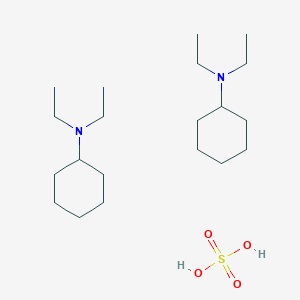
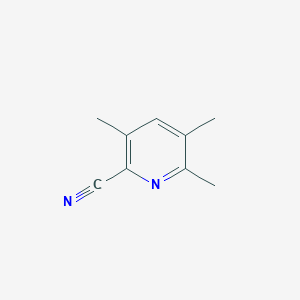
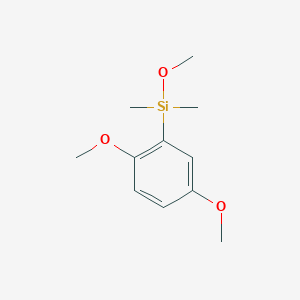
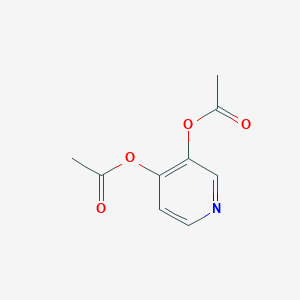
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
